molecular formula C13H18O8 B14075581 Picraquassioside D

Picraquassioside D

Cat. No.: B14075581
M. Wt: 302.28 g/mol
InChI Key: SJBWDSQCMPAGHA-UHFFFAOYSA-N
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Description

Picraquassioside D is a naturally occurring glycoside identified in plant species such as Careya arborea (stems) and Picrasma quassioides . Structurally, it belongs to the flavan-3-ol glycoside class, as evidenced by its isolation alongside compounds like (+)-epicatechin and Leonuriside A in C. arborea . Its characterization involved advanced spectroscopic techniques, including 1D/2D NMR (HSQC, HMBC) and mass spectrometry (ESI-MS, HRMS), confirming its glycosidic linkage and aglycone structure .

Properties

Molecular Formula

C13H18O8

Molecular Weight

302.28 g/mol

IUPAC Name

2-(3-hydroxy-5-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H18O8/c1-19-7-2-6(15)3-8(4-7)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3

InChI Key

SJBWDSQCMPAGHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Picraquassioside D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Picraquassioside D has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues within the Picraquassioside Family

The Picraquassioside group comprises glycosides with varying aglycone moieties and sugar attachments. Key analogues include:

Compound Source Molecular Formula Key Structural Features Bioactivity/Notes References
Picraquassioside D Careya arborea, Picrasma quassioides Not explicitly reported (inferred as flavan-3-ol glycoside) Flavan-3-ol core with glycosylation No cytotoxicity reported in C. arborea; structural similarity to Leonuriside A
Picraquassioside A Picrasma quassioides Not reported Phenylpropanoid glycoside Identified via MS/NMR; potential antioxidant/anti-inflammatory roles inferred from plant extracts
Picraquassioside B Picrasma quassioides C₁₉H₂₄O₁₁ Benzoic acid derivative with C- and O-glycosylation Soluble in DMSO/ethanol; used in metabolic studies
Picraquassioside C Viola tianshanica Not reported Lignan glycoside No cytotoxicity against gastric/liver cancer cells (up to 0.2 mM)

Key Observations :

  • Structural Diversity: While Picraquassiosides A and B derive from phenylpropanoid/benzoic acid backbones, Picraquassiosides C and D are lignan and flavan-3-ol glycosides, respectively. This diversity reflects their distinct plant origins and biosynthetic pathways.
  • Bioactivity: Picraquassioside C’s lack of cytotoxicity contrasts with the reported activities of related flavonoids (e.g., diosmin’s chondroprotective effects ), suggesting structural specificity in bioactivity.

Comparison with Non-Picraquassioside Analogues

Leonuriside A
  • Source : Co-isolated with this compound in C. arborea .
  • Structure: Flavonoid glycoside with a similar flavan-3-ol core but differing in sugar moiety position.
  • Significance : Highlights the structural variability within flavan-3-ol glycosides in the same plant.
Diosmin and Narirutin
  • Source : Identified as differential metabolites in aging Qingpi (Citrus peel) .
  • Bioactivity : Diosmin exhibits chondroprotective and cardioprotective effects, while narirutin demonstrates anti-diabetic and anti-inflammatory properties .
  • Contrast: Unlike this compound, these compounds are well-studied citrus flavonoids with established therapeutic applications.

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